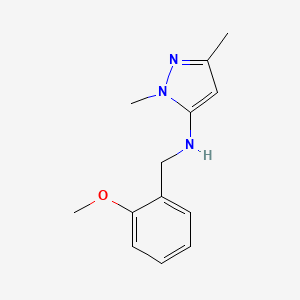![molecular formula C5H7N3O B15048357 O-[(pyrazin-2-yl)methyl]hydroxylamine](/img/structure/B15048357.png)
O-[(pyrazin-2-yl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(pyrazin-2-yl)methyl]hydroxylamine is an organic compound with the molecular formula C6H8N2O It is a derivative of hydroxylamine, where the hydrogen atom of the hydroxyl group is replaced by a pyrazin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-[(pyrazin-2-yl)methyl]hydroxylamine can be synthesized through the reaction of pyrazine-2-carbaldehyde with hydroxylamine. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the hydroxylamine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
O-[(pyrazin-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives depending on the reagents used.
Scientific Research Applications
O-[(pyrazin-2-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of O-[(pyrazin-2-yl)methyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition or modification of enzyme activity. The pyrazin-2-ylmethyl group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- O-[(pyridin-3-yl)methyl]hydroxylamine
- O-[(pyridin-4-yl)methyl]hydroxylamine
- O-[(pyridin-2-yl)methyl]hydroxylamine
Uniqueness
O-[(pyrazin-2-yl)methyl]hydroxylamine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its pyridine analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
O-(pyrazin-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7N3O/c6-9-4-5-3-7-1-2-8-5/h1-3H,4,6H2 |
InChI Key |
ODUFBQRTWWKSKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15048292.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B15048298.png)
![2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine](/img/structure/B15048301.png)

![4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B15048313.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B15048321.png)


![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15048336.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B15048343.png)
![butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15048348.png)
